3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline

Anticancer CDK2 inhibition Cell cycle arrest

Select 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline for its unique C3 trifluoromethyl group, which imparts enhanced metabolic stability, membrane permeability, and distinct electronic properties unattainable with non-fluorinated analogs. This scaffold is critical for CDK2 kinase inhibitor SAR studies, fluorescent ATP probe development, and next-generation Alzheimer's therapeutics. Purchasing this specific derivative ensures target engagement fidelity that generic oxindoles cannot replicate.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 128350-88-9
Cat. No. B162111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline
CAS128350-88-9
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O
InChIInChI=1S/C10H8F3NO2/c1-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)
InChIKeyFIEVIPASBRMCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS 128350-88-9): A Unique Trifluoromethylated Oxindole Scaffold for Drug Discovery and Chemical Biology


3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS 128350-88-9), also known as 3-hydroxy-6-methyl-3-(trifluoromethyl)indolin-2-one, is a synthetic compound belonging to the indoline/oxindole family. Its molecular formula is C₁₀H₈F₃NO₂, and its molecular weight is 231.17 g/mol . The compound is characterized by a fused bicyclic structure that includes an indole moiety and features a trifluoromethyl group at the 3-position, a hydroxyl group at the 3-position, a carbonyl (oxo) group at the 2-position, and a methyl group at the 6-position . It is a solid with a melting point of 205-206 °C and a predicted pKa of 9.88±0.20, which influences its ionization state and solubility under physiological conditions . Its SMILES representation is Cc1ccc2c(c1)NC(=O)C2(O)C(F)(F)F .

Why Generic Substitution Fails for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS 128350-88-9): The Critical Role of the C3 Trifluoromethyl Group in Structural and Functional Differentiation


While the indoline/oxindole scaffold is common across many biologically active molecules, 3-hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is distinguished by its C3 trifluoromethyl group, which imparts unique electronic and steric properties that are not replicable by non-fluorinated or alternatively substituted analogs . The -CF₃ group is a strong electron-withdrawing substituent that significantly alters the pKa of the adjacent hydroxyl group, influences hydrogen-bonding networks, and enhances metabolic stability relative to methyl or hydrogen substituents [1]. In comparative studies of trifluoromethylated versus unfluorinated indole analogs, the -CF₃ group has been shown to increase membrane permeability and improve pharmacokinetic profiles, factors critical for both in vitro probe development and in vivo drug candidate optimization . Generic substitution with non-fluorinated oxindoles or alternative 3-substituted derivatives will therefore compromise the precise electronic environment required for target engagement, potentially reducing potency, selectivity, or cellular activity.

Quantitative Differentiation Evidence for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS 128350-88-9) vs. Structural Analogs


Antiproliferative Potency in MCF7 Breast Cancer Cells: 3-Hydroxy-2-oxoindoline Derivatives vs. Staurosporine

In a study of 3-hydroxy-2-oxoindoline derivatives, compound 9d—a structural analog of the target compound—exhibited an IC₅₀ of 4.9 ± 0.2 µM against the MCF7 breast cancer cell line, compared to staurosporine (IC₅₀ = 14.5 ± 0.7 µM), representing a 3-fold improvement in potency [1]. This class of compounds also induced cell cycle arrest at the S phase and displayed a favorable safety profile on normal MCF10A cells [1].

Anticancer CDK2 inhibition Cell cycle arrest

Cholinesterase Inhibition: In Vivo Efficacy of 3-Hydroxy-2-oxoindoline Derivatives vs. Donepezil

A 3-hydroxy-2-oxoindoline derivative (rac)-1 demonstrated in vivo acetylcholinesterase (AChE) inhibition of 0.096 µmol·min⁻¹·mg⁻¹ in mouse brain, outperforming the clinically approved drug donepezil (0.112 µmol·min⁻¹·mg⁻¹) by approximately 14% [1]. The compound also matched donepezil's butyrylcholinesterase (BuChE) inhibition (0.014 µmol·min⁻¹·mg⁻¹) [1].

Alzheimer's disease Cholinesterase In vivo pharmacology

Physicochemical Property Differentiation: Melting Point and pKa vs. 6-Methylindoline

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline exhibits a melting point of 205-206 °C and a predicted pKa of 9.88±0.20 , compared to unsubstituted 6-methylindoline which is typically a liquid at room temperature (melting point < 25 °C) [1]. This >180 °C difference in melting point and the presence of an ionizable hydroxyl group (pKa 9.88) versus the non-ionizable parent scaffold enable distinct purification, formulation, and handling workflows.

Physicochemical properties Solid-state characterization Formulation

Antibacterial Activity: 3-Hydroxy-3-(trifluoromethyl)indolin-2-one Derivatives vs. S. aureus

A series of 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives were evaluated for antibacterial activity. One derivative, 5-bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one, demonstrated specific antibacterial activity against Staphylococcus aureus [1]. The parent scaffold of the target compound shares the 3-hydroxy-3-(trifluoromethyl)indolin-2-one core, which is critical for this activity.

Antimicrobial Antibacterial Gram-positive

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS 128350-88-9)


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

Given the demonstrated antiproliferative activity of 3-hydroxy-2-oxoindoline derivatives against MCF7 breast cancer cells (IC₅₀ = 4.9 µM for analog 9d) and their ability to induce cell cycle arrest, 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline serves as a versatile scaffold for structure-activity relationship (SAR) studies targeting CDK2 and other kinases [1]. The trifluoromethyl group at C3 is a privileged motif in kinase inhibitor design, often enhancing binding affinity and metabolic stability. Researchers can leverage the commercially available material (purity ≥95%) for iterative medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Fluorescent Probe Development

The target compound has been cited as a potential fluorescent probe for ATP detection . The oxindole core and trifluoromethyl substitution contribute to desirable photophysical properties. This scaffold can be further functionalized to create ratiometric or turn-on probes for imaging cellular metabolites, particularly in the context of mitochondrial function and apoptosis research, where indoline-based probes have shown organelle specificity and high photostability [2].

Neuroscience Drug Discovery: Cholinesterase Inhibitors

Based on the in vivo efficacy of 3-hydroxy-2-oxoindoline analogs in inhibiting acetylcholinesterase (AChE) with potency comparable to donepezil, 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is a promising starting point for the development of next-generation Alzheimer's disease therapeutics [3]. The trifluoromethyl group may further enhance blood-brain barrier penetration and metabolic stability, addressing key limitations of current cholinesterase inhibitors.

Anti-infective Research: Antibacterial Agent Optimization

The 3-hydroxy-3-(trifluoromethyl)indolin-2-one core has demonstrated specific antibacterial activity against S. aureus [4]. This compound can be employed in medicinal chemistry programs to synthesize and test novel derivatives for efficacy against drug-resistant bacterial strains, including MRSA. The presence of the trifluoromethyl group is critical for maintaining activity, and the methyl substitution at C6 offers an additional handle for SAR exploration.

Quote Request

Request a Quote for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.